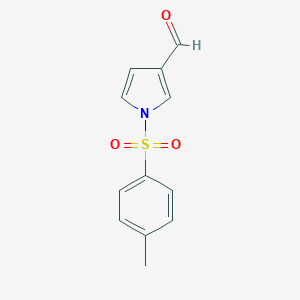

1-Tosyl-1H-pyrrole-3-carbaldehyde

Vue d'ensemble

Description

1-Tosyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO3S . It has an average mass of 249.286 Da and a monoisotopic mass of 249.045959 Da .

Synthesis Analysis

The synthesis of pyrroles, including 1-Tosyl-1H-pyrrole-3-carbaldehyde, can be achieved through various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines . A sequential multi-component method for the synthesis of N-arylpyrrole-3-carbaldehydes has also been developed. This reaction involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated Ar/HetAr/indolyl-imines, followed by IBX-mediated oxidative aromatization in one-pot operation .Chemical Reactions Analysis

The chemical reactions involving 1-Tosyl-1H-pyrrole-3-carbaldehyde are diverse. For instance, it can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling with diols and a broad range of primary amines . In another reaction, it can participate in a sequential multi-component reaction involving a proline-catalyzed direct Mannich reaction-cyclization sequence followed by IBX-mediated oxidative aromatization .Physical And Chemical Properties Analysis

1-Tosyl-1H-pyrrole-3-carbaldehyde is a solid substance that can range in color from white to yellow to brown or gray . It has a molecular weight of 95.1 . The compound should be stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Development of Cascade Reactions : A study by Ni, Wang, and Tong (2016) demonstrates the application of 1-Tosyl-1H-pyrrole-3-carbaldehyde in cascade (3 + 2) annulation and aromatization reactions with bisnucleophiles, leading to the formation of thiophene and 1H-pyrrole products.

- Formation of Magnetic Clusters : Research by Giannopoulos et al. (2014) utilized a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde, in the coordination of paramagnetic transition metal ions, forming high nuclearity {Mn(III)25} barrel-like clusters with magnetic properties.

Spectroscopic and Structural Analysis

- NMR Spectroscopy and DFT Calculations : Afonin et al. (2009) conducted studies using NMR spectroscopy and DFT calculations on 1-vinylpyrrole-2-carbaldehyde oxime, a compound structurally similar to 1-Tosyl-1H-pyrrole-3-carbaldehyde. This research provides insights into intramolecular hydrogen bonding effects.

Material Science and Catalysis

- Synthesis of Fluorinated Pyrroles : In the studies by Surmont et al. (2009), the synthesis of various new 3-fluorinated pyrroles, potentially relevant to the study of 1-Tosyl-1H-pyrrole-3-carbaldehyde, was explored.

Biomedical Research

- Bio-pharmacological Evaluation : Although not directly involving 1-Tosyl-1H-pyrrole-3-carbaldehyde, Battilocchio et al. (2013) synthesized a class of pyrrole derivatives with bio-pharmacological applications, indicating the potential of structurally similar compounds in medicinal chemistry.

Safety and Hazards

Mécanisme D'action

Target of Action

1-Tosyl-1H-pyrrole-3-carbaldehyde is a chemical compound that is used as a precursor in the synthesis of biologically active molecules . It is particularly important in the synthesis of indole derivatives, which are prevalent in various alkaloids . These alkaloids have a wide range of biological activities and can interact with numerous targets in the body .

Mode of Action

It is known that the compound can undergo various chemical reactions to form complex molecules . These reactions can lead to changes in the compound’s structure, which can subsequently affect its interaction with its targets .

Biochemical Pathways

1-Tosyl-1H-pyrrole-3-carbaldehyde is involved in the synthesis of indole derivatives . Indole derivatives are known to affect various biochemical pathways in the body. They have been shown to exhibit antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-HIV activities . The exact pathways affected by 1-Tosyl-1H-pyrrole-3-carbaldehyde and its derivatives would depend on the specific derivative and its biological activity.

Result of Action

The molecular and cellular effects of 1-Tosyl-1H-pyrrole-3-carbaldehyde would depend on the specific indole derivative that it is used to synthesize. For example, indole derivatives have been shown to have various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-HIV activities . These activities can result in a wide range of molecular and cellular effects.

Propriétés

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-7-6-11(8-13)9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCPINMMJOQEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438971 | |

| Record name | 1-TOSYL-1H-PYRROLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tosyl-1H-pyrrole-3-carbaldehyde | |

CAS RN |

117954-70-8 | |

| Record name | 1-TOSYL-1H-PYRROLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol](/img/structure/B173619.png)

![5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B173625.png)

![[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate](/img/structure/B173629.png)

![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B173645.png)

![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)

![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)